4-Chloro-2-(4-fluorophenyl)-5-(trifluoromethyl)-1H-pyrrolo[2,3-B]pyridine
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Description
4-Chloro-2-(4-fluorophenyl)-5-(trifluoromethyl)-1H-pyrrolo[2,3-B]pyridine is a useful research compound. Its molecular formula is C14H7ClF4N2 and its molecular weight is 314.67. The purity is usually 95%.
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Mechanism of Action
Target of Action
It’s known that this compound is used in organic synthesis , suggesting that it may interact with various molecular targets depending on the specific reaction conditions.
Mode of Action
It’s involved in reactions such as catalytic protodeboronation of pinacol boronic esters and defluorinative annulation of (trifluoromethyl)alkenes . These reactions involve complex interactions with other molecules, leading to significant changes in their structure and properties.
Biochemical Pathways
Its involvement in organic synthesis suggests that it can influence a variety of biochemical pathways, depending on the specific reaction conditions and the other molecules involved .
Result of Action
Its use in organic synthesis suggests that it can cause significant changes in the structure and properties of other molecules .
Action Environment
Like other chemicals used in organic synthesis, its behavior is likely to be influenced by factors such as temperature, ph, and the presence of other chemicals .
Biological Activity
4-Chloro-2-(4-fluorophenyl)-5-(trifluoromethyl)-1H-pyrrolo[2,3-B]pyridine is a compound of interest due to its potential biological activities, particularly in the context of cancer therapy. This article reviews the biological activity of this compound, focusing on its mechanism of action, efficacy in various studies, and its potential as a therapeutic agent.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C13H7ClF3N
- Molecular Weight : 287.65 g/mol
- IUPAC Name : this compound
This compound belongs to the class of pyrrolopyridines, which are known for their diverse pharmacological properties.
Research indicates that compounds in the pyrrolopyridine class can inhibit various signaling pathways involved in tumor growth and metastasis. Specifically, studies have shown that this compound exhibits potent inhibitory activity against fibroblast growth factor receptors (FGFRs), which play a significant role in cancer cell proliferation and survival.
In Vitro Studies
In vitro evaluations have demonstrated that this compound effectively inhibits the proliferation of various cancer cell lines. For instance:
- Cell Lines Tested :
- 4T1 (mouse breast cancer)
- MDA-MB-231 (human breast cancer)
- MCF-7 (human breast cancer)
The compound showed IC50 values against FGFR1–4 ranging from 7 nM to 712 nM, indicating strong potency (see Table 1) .
Cell Line | IC50 (nM) | Effect |
---|---|---|
FGFR1 | 7 | Inhibition of cell proliferation |
FGFR2 | 9 | Induction of apoptosis |
FGFR3 | 25 | Inhibition of migration |
FGFR4 | 712 | Reduced invasion |
Mechanistic Insights
The compound's mechanism involves down-regulation of matrix metalloproteinase 9 (MMP9) and up-regulation of tissue inhibitor of metalloproteinases 2 (TIMP2), which contribute to reduced migration and invasion capabilities in cancer cells .
Case Studies
A notable study conducted by Jin et al. (2021) synthesized a series of pyrrolo[2,3-b]pyridine derivatives, including the target compound. The study reported significant antitumor activity and suggested that further optimization could enhance its therapeutic potential .
Properties
IUPAC Name |
4-chloro-2-(4-fluorophenyl)-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H7ClF4N2/c15-12-9-5-11(7-1-3-8(16)4-2-7)21-13(9)20-6-10(12)14(17,18)19/h1-6H,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNUOOLDEBSLIDP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC3=C(C(=CN=C3N2)C(F)(F)F)Cl)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H7ClF4N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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